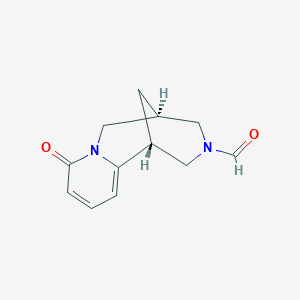

N-Formylcytisine

准备方法

N-甲酰槐属碱可以通过槐属碱的N-甲酰化合成。 一种常见的方法是使槐属碱与甲酸酐反应 . 该反应通常在碱性非水条件下进行,这使得可以选择性地提取N-甲酰槐属碱 . 工业生产方法通常涉及从植物来源(如金雀花)中提取喹啉类生物碱 .

化学反应分析

N-甲酰槐属碱经历各种化学反应,包括:

氧化: 这种反应可以使用氧化剂(如高锰酸钾)进行,导致形成N-甲酰槐属碱氧化物。

还原: 还原反应可以使用还原剂(如氢化铝锂)进行,导致形成还原的N-甲酰槐属碱衍生物。

科学研究应用

Medicinal Chemistry

N-Formylcytisine is primarily studied for its pharmacological potential, particularly as a nicotinic acetylcholine receptor (nAChR) modulator. Its structural similarity to nicotine suggests that it may have similar effects on the nervous system.

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to enhance cognitive function and memory retention in animal models .

- Anti-addiction Properties : The compound has been investigated for its potential to reduce nicotine dependence. Studies suggest that it could serve as a smoking cessation aid by modulating nAChRs without producing the addictive effects associated with nicotine .

Epigenetics

This compound is also being explored for its role in epigenetic modifications, particularly concerning DNA methylation and demethylation processes.

- Active Demethylation Pathway : Similar to 5-formylcytosine (5fC), this compound may play a role in the active demethylation of DNA. This process is crucial for cellular differentiation and development, as it allows for the regulation of gene expression without altering the underlying DNA sequence .

- Regulation of Gene Expression : The presence of this compound in specific genomic regions can influence gene expression patterns, particularly in embryonic stem cells. Its distribution correlates with poised enhancers and regulatory elements, suggesting a significant role in developmental biology .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond neuroprotection and epigenetic regulation.

- Cancer Research : Preliminary studies indicate that this compound may have anticancer properties by influencing tumor suppressor genes through epigenetic modifications. Its ability to modulate gene expression could lead to new strategies for cancer treatment .

- Cardiovascular Health : There is emerging evidence that compounds similar to this compound may have protective effects against cardiovascular diseases by improving endothelial function and reducing inflammation .

Table 1: Summary of Research Findings on this compound

作用机制

相似化合物的比较

N-甲酰槐属碱与其他喹啉类生物碱类似,例如:

生物活性

N-Formylcytisine, a derivative of the quinolizidine alkaloid cytisine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS Number: 53007-06-0) is recognized for its structural similarity to nicotine, making it a candidate for research in neuropharmacology and cancer treatment. Its chemical structure includes a formyl group that enhances its biological activity compared to its parent compound, cytisine.

1. Neuroactive Properties

This compound has been studied for its potential neuroactive effects, particularly as a smoking cessation aid. Its mechanism is believed to involve nicotinic acetylcholine receptor (nAChR) modulation, similar to nicotine but with potentially fewer side effects. Research indicates that it may reduce withdrawal symptoms in smokers.

Table 1: Neuroactive Effects of this compound

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Inhibited nAChR activity in human neuronal cells | |

| Animal models | Reduced nicotine withdrawal symptoms in rodents |

2. Anticancer Activity

Recent studies have highlighted the compound's inhibitory effects on human colorectal cancer cells. The proposed mechanism involves the suppression of prostaglandin synthesis, which plays a role in tumor growth and inflammation.

Table 2: Anticancer Effects of this compound

This compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes:

- Nicotinic Acetylcholine Receptors (nAChRs) : Modulation of these receptors may contribute to its neuroactive properties.

- Prostaglandin Synthesis : Inhibition of cyclooxygenase enzymes leads to reduced prostaglandin levels, impacting inflammation and tumor progression.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that factors such as temperature and pH can influence its bioavailability. Understanding these parameters is crucial for optimizing therapeutic use.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | Variable |

| Half-life | ~2 hours |

Case Study 1: Smoking Cessation

A clinical trial involving smokers assessed the efficacy of this compound in reducing cravings and withdrawal symptoms. Results indicated a statistically significant improvement compared to placebo, suggesting its potential as a therapeutic agent for smoking cessation.

Case Study 2: Cancer Treatment

In vitro studies on human colorectal cancer cells demonstrated that this compound significantly inhibited cell proliferation. Further research is needed to explore its efficacy in vivo and understand the underlying mechanisms.

Future Directions

Research on this compound is still in preliminary stages, indicating several avenues for future exploration:

- Expanded Clinical Trials : Further studies are needed to validate its effectiveness in smoking cessation and cancer treatment.

- Mechanistic Studies : Investigating the precise molecular interactions will enhance understanding of its therapeutic potential.

- Development of Derivatives : Creating analogs may improve efficacy and reduce side effects.

属性

IUPAC Name |

(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYQRXYBKKZUSR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967487 | |

| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53007-06-0, 881022-37-3 | |

| Record name | N-Formylcytisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53007-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylcytisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053007060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLCYTISINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VKB5IP54F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species are known to contain (-)-N-Formylcytisine?

A1: (-)-N-Formylcytisine has been identified in various plant species, including Sophora franchetiana [], Euchresta japonica [], Genista tenera [], Maackia amurensis [], Thermopsis lanceolata [], Gonocytisus pterocladus [], Platycelphium vöense [], and Teline maderensis [].

Q2: Can you elaborate on the isolation and purification techniques employed for (-)-N-Formylcytisine?

A2: Researchers have successfully isolated (-)-N-Formylcytisine using various chromatographic techniques. For instance, pH-zone-refining counter-current chromatography proved effective in separating (-)-N-Formylcytisine from other quinolyridine alkaloids in Thermopsis lanceolata seeds []. Additionally, conventional counter-current chromatography with a flow-rate changing strategy was also utilized for its isolation [].

Q3: What is the structural characterization of (-)-N-Formylcytisine?

A3: While the provided abstracts do not delve into the specific spectroscopic data for (-)-N-Formylcytisine, they highlight the use of techniques like IR, NMR, and MS for structural elucidation of this compound and related alkaloids [, , , , , ]. The structure of (-)-N-Formylcytisine is confirmed through comparison with reference compounds and spectral databases []. Further studies have focused on the synthesis and conformational analysis of (-)-N-Formylcytisine, providing insights into its three-dimensional structure and potential influence on its biological activity [, ].

Q4: What analytical methods are commonly used for the detection and quantification of (-)-N-Formylcytisine?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for analyzing (-)-N-Formylcytisine in plant extracts [, , , , ]. High-performance liquid chromatography (HPLC) has also been successfully used to determine the content of (-)-N-Formylcytisine and related compounds in Thermopsis lanceolata [].

Q5: Are there any studies on the potential antiviral activity of (-)-N-Formylcytisine?

A5: While the provided abstracts don't directly investigate the antiviral properties of (-)-N-Formylcytisine itself, they highlight the antiviral potential of related alkaloids and extracts from plants containing this compound. For example, alkaloids from Genista tinctoria, including (-)-N-Formylcytisine, demonstrated inhibitory activity against the influenza A (H1N1)pdm09 virus []. Additionally, research on Thermopsis schischkinii alkaloids, a species known to contain similar alkaloids, also explored activity against influenza A(H1N1)pdm09 virus [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。